molecular formula C11H16ClNO B7862940 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol

2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol

Cat. No.: B7862940
M. Wt: 213.70 g/mol
InChI Key: SNOZDHFIGBDYME-UHFFFAOYSA-N
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Description

2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol is a chemical compound with a molecular structure that includes a chloro-benzyl group attached to an ethyl-amino-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol typically involves the reaction of 2-chlorobenzyl chloride with ethylamine in the presence of ethanol. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol has several scientific research applications, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activity and can be studied for its effects on biological systems.

  • Medicine: It could be explored for its therapeutic properties and potential use in drug development.

  • Industry: The compound may find applications in various industrial processes, such as in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism by which 2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

2-[(2-Chloro-benzyl)-ethyl-amino]-ethanol can be compared with other similar compounds, such as:

  • 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol: This compound has a similar structure but with a methyl group instead of an ethyl group.

  • 2-[(2-Chloro-benzyl)-propyl-amino]-ethanol: This compound has a propyl group instead of an ethyl group.

Uniqueness: The presence of the ethyl group in this compound gives it distinct chemical and physical properties compared to its similar counterparts.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable substance for various chemical processes and studies.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-2-13(7-8-14)9-10-5-3-4-6-11(10)12/h3-6,14H,2,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOZDHFIGBDYME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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